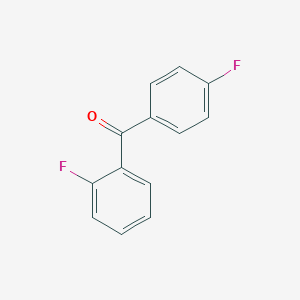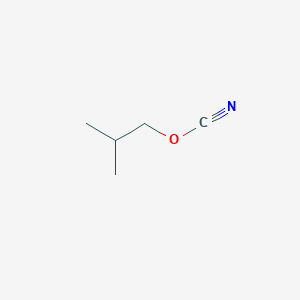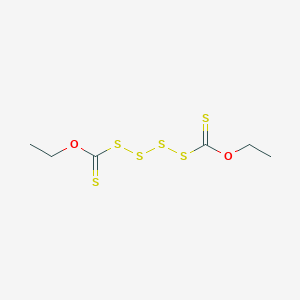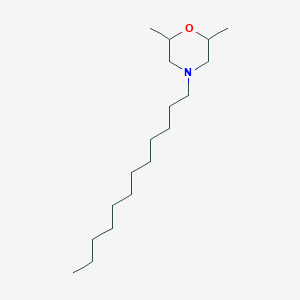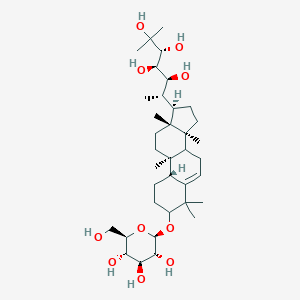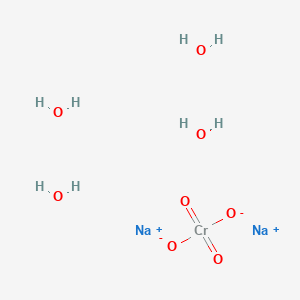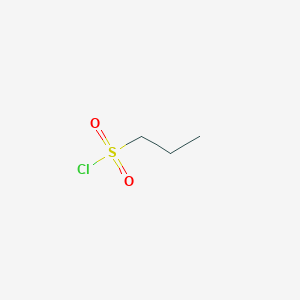
1-Propansulfonylchlorid
Übersicht
Beschreibung
1-Propanesulfonyl chloride is an organosulfur compound with the molecular formula C₃H₇ClO₂S . It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in the formation of sulfonamides and sulfonate esters.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.
Biology: Utilized in the modification of biomolecules to study their functions and interactions.
Medicine: Employed in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
Target of Action
1-Propanesulfonyl chloride (PsCl) is a reagent used in organic synthesis, particularly in the formation of sulfonate esters . Its primary targets are hydroxy groups, such as those found in alcohols . These groups play a crucial role in various biochemical reactions, serving as nucleophiles that can react with electrophiles like PsCl.
Mode of Action
PsCl interacts with its targets through a process known as sulfonylation . In this reaction, the sulfur atom of PsCl forms a bond with the oxygen atom of the hydroxy group, resulting in the formation of a sulfonate ester . This reaction can be catalyzed by bases such as triethylamine or DIPEA .
Biochemical Pathways
The sulfonylation of hydroxy groups by PsCl can affect various biochemical pathways. For instance, it can be used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . These ionic liquids have numerous applications in green chemistry due to their unique properties, such as low volatility and high thermal stability .
Pharmacokinetics
For instance, it is a liquid at room temperature with a density of 1.267 g/mL at 25 °C . It has a boiling point of 78-79 °C/15 mmHg , indicating that it can be easily evaporated under reduced pressure. These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of PsCl’s action is the formation of sulfonate esters . These compounds have various applications in organic synthesis. For instance, they can serve as protecting groups for alcohols, preventing them from reacting in subsequent steps of a synthesis .
Action Environment
The action of PsCl can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas at 2-8°C . Moreover, its reactivity can be affected by the presence of bases, which can catalyze the sulfonylation reaction . Finally, it should be noted that PsCl is combustible and corrosive, and it forms hazardous gases when heated , which could pose risks in certain environments.
Biochemische Analyse
Biochemical Properties
It is known to be used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids , suggesting that it may interact with various enzymes, proteins, and other biomolecules in this process
Cellular Effects
Given its role in the synthesis of ionic liquids , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of propane-1-sulfonic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product:
CH₃CH₂CH₂SO₃H+SOCl₂→CH₃CH₂CH₂SO₂Cl+SO₂+HCl
Industrial Production Methods: In industrial settings, the production of 1-propanesulfonyl chloride often involves the use of advanced techniques such as microwave-assisted synthesis. For example, propane-1-sulfonic acid can be reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of triethylamine under microwave irradiation to yield 1-propanesulfonyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form propane-1-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Reacts under basic conditions to form sulfonate esters.
Water: Hydrolysis occurs readily, especially under acidic or basic conditions.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Propane-1-sulfonic Acid: Formed from hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: Similar in reactivity but has a shorter alkyl chain.
Ethanesulfonyl Chloride: Slightly longer alkyl chain than methanesulfonyl chloride but shorter than 1-propanesulfonyl chloride.
Cyclohexanesulfonyl Chloride: Contains a cyclohexane ring, making it bulkier and less reactive in some cases.
Uniqueness: 1-Propanesulfonyl chloride is unique due to its balance of reactivity and steric properties. Its three-carbon alkyl chain provides a moderate level of steric hindrance, making it more selective in reactions compared to shorter-chain sulfonyl chlorides like methanesulfonyl chloride. Additionally, its reactivity is higher than that of bulkier compounds like cyclohexanesulfonyl chloride, making it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-2-3-7(4,5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBSJEBFALFJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064973 | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-36-1 | |
| Record name | Propanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PROPANESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8GN4LBV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Based on the research findings, can we predict the reactivity of 1-propanesulfonyl chloride in the presence of nucleophiles like water or alcohols?
A1: The research highlights the reactivity of 2-hydroxyethanesulfonyl chloride (1a) and its tendency to undergo intramolecular cyclization to form a transient β-sultone [, ]. This reaction is driven by the presence of the hydroxyl group in close proximity to the sulfonyl chloride moiety. Considering 1-propanesulfonyl chloride lacks this hydroxyl group, it is less likely to undergo a similar intramolecular cyclization. Instead, it would likely react with nucleophiles like water or alcohols via a direct nucleophilic substitution at the sulfonyl chloride group, yielding the corresponding sulfonic acid or sulfonate ester, respectively.
Q2: The research mentions the formation of sultones as a significant reaction pathway for hydroxyalkanesulfonyl chlorides. Could 1-propanesulfonyl chloride be used as a precursor for synthesizing a sultone derivative? If so, how?
A2: While 1-propanesulfonyl chloride itself wouldn't spontaneously cyclize to form a sultone due to the absence of a hydroxyl group in the appropriate position, it could theoretically be used as a precursor for synthesizing a sultone derivative. This would require a multi-step synthetic approach. One possibility is to first introduce a hydroxyl group at the 3-position of 1-propanesulfonyl chloride. This could potentially be achieved through various synthetic methods. The resulting 3-hydroxy-1-propanesulfonyl chloride would then be poised for intramolecular cyclization to yield the corresponding 1,3-propane sultone, as demonstrated in the research [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


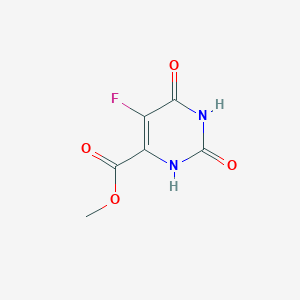
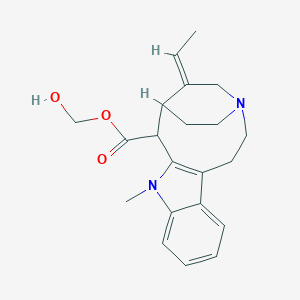
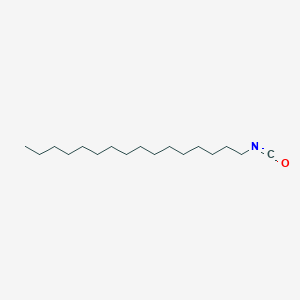
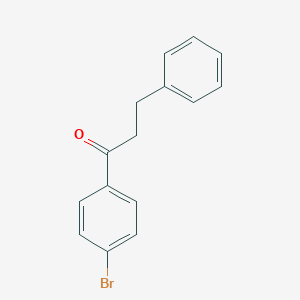
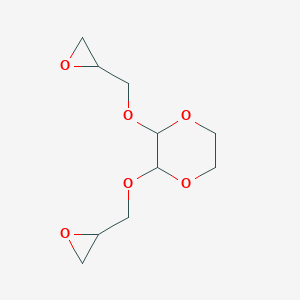

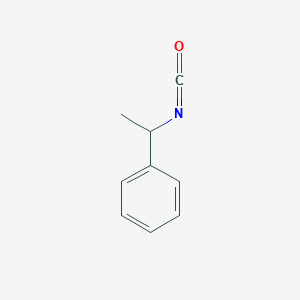
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
